N-(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Description

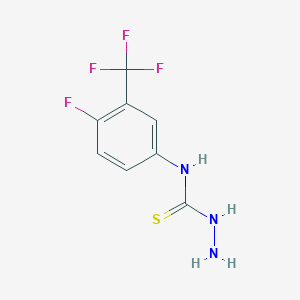

N-(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a thiourea derivative characterized by a hydrazinecarbothioamide (-NH-NH-CS-NH₂) backbone linked to a 4-fluoro-3-(trifluoromethyl)phenyl group.

Properties

Molecular Formula |

C8H7F4N3S |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

1-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C8H7F4N3S/c9-6-2-1-4(14-7(16)15-13)3-5(6)8(10,11)12/h1-3H,13H2,(H2,14,15,16) |

InChI Key |

NELXAIRDCIUPNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NN)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce production costs. This could involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Aromatic Rings

N-(2-(Trifluoromethyl)phenyl)hydrazinecarbothioamide ()

- Structure : Lacks the 4-fluoro group but retains the 3-(trifluoromethyl)phenyl moiety.

- This may alter metabolic stability compared to the target compound .

(Z)-2-(2-Oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide (Compound 27, )

- Structure : Incorporates an oxoindolin-3-ylidene group conjugated to the hydrazinecarbothioamide.

- Impact : The extended π-system enhances planarity, which could improve binding to biological targets (e.g., enzymes or receptors) but reduce solubility in polar solvents compared to the target compound .

2-(4-(4-X-Phenylsulfonyl)benzoyl)-N-(2,4-Difluorophenyl)hydrazinecarbothioamides (Compounds 4–6, )

- Structure : Features a 2,4-difluorophenyl group and a sulfonyl-benzoyl substituent.

- The sulfonyl group introduces steric bulk, which may hinder membrane permeability compared to the target compound .

Functional Group Modifications

N-(4-Chlorophenyl)-2-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl} Hydrazinecarbothioamide ()

- Structure : Includes a pyrazole-acetyl group and a 4-chlorophenyl substituent.

- Impact : The pyrazole ring adds heterocyclic complexity, which could modulate pharmacokinetic properties (e.g., bioavailability). The chloro substituent increases lipophilicity compared to the fluoro group in the target compound .

(2E)-N-Phenyl-2-({5-[3-(Trifluoromethyl)phenyl]-2-Furyl}methylene)hydrazinecarbothioamide ()

- Structure : Contains a furyl-methylene group conjugated to the trifluoromethylphenyl moiety.

Tautomerism and Reactivity

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (Compounds 7–9, )

- Structure : Cyclized triazole-thiones derived from hydrazinecarbothioamides.

- Impact : Cyclization stabilizes the thione tautomer, as confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR data. This contrasts with the linear structure of the target compound, which may exhibit dynamic tautomerism affecting its reactivity .

2-(4-Oxo-3-Phenyl-3,4-Dihydro-Quinazolinyl)-N'-Phenyl-Hydrazinecarbothioamide ()

- Application: Used in carbon nanotube paste electrodes for electrochemical detection of epinephrine.

- Comparison : The quinazolinyl group enhances electron transfer efficiency. The target compound’s trifluoromethyl and fluoro groups could similarly improve catalytic activity in sensing applications .

Biological Activity

N-(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a synthetic compound that has garnered attention for its unique structural features and potential biological applications. This article explores its biological activity, including antimicrobial and anti-inflammatory effects, molecular interactions, and relevant case studies.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 253.22 g/mol. The compound features a hydrazinecarbothioamide moiety along with a trifluoromethyl group attached to a fluorinated phenyl ring, which enhances its reactivity and biological profile through unique electronic properties imparted by the fluorine substituents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various bacterial strains. The mechanism of action is believed to involve hydrogen bonding and hydrophobic interactions with bacterial cell membranes, disrupting their integrity and function.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Case Study: COX Inhibition

A recent study evaluated the inhibitory effects of this compound on COX-2 and lipoxygenases (LOX). The compound exhibited moderate inhibition with IC50 values of 10.4 µM for COX-2 and 15.6 µM for LOX-5, demonstrating its potential as a therapeutic agent in inflammatory diseases .

Molecular Interactions

Molecular docking studies have provided insights into the interactions between this compound and various protein targets. The presence of electron-withdrawing fluorine atoms enhances the binding affinity through halogen bonding interactions with amino acid residues in target enzymes.

Table 2: Docking Interaction Summary

| Protein Target | Binding Mode | Key Interactions |

|---|---|---|

| COX-2 | Competitive | H-bonding with Ser530 |

| LOX-5 | Non-competitive | Hydrophobic interactions with Val550 |

| AChE | Competitive | Halogen bonding with Trp84 |

Comparative Analysis

The unique structure of this compound sets it apart from other similar compounds. A comparison with structurally related compounds highlights its distinctive properties:

Table 3: Structural Comparison of Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde | Contains trifluoromethyl group | Lacks hydrazinecarbothioamide moiety |

| 4-(Trifluoromethyl)phenol | Contains trifluoromethyl group | Different functional groups; lacks hydrazine component |

| 1-Isatin-4-(3′-fluorophenyl)-3-thiosemicarbazone | Contains thiosemicarbazone structure | Different substitution pattern affecting biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.